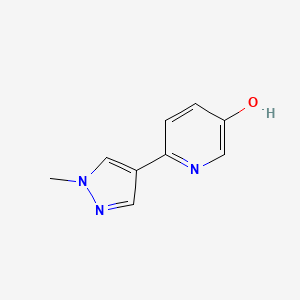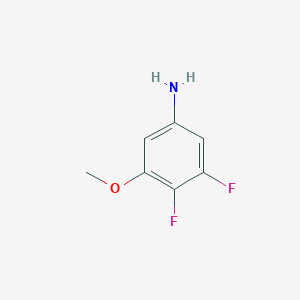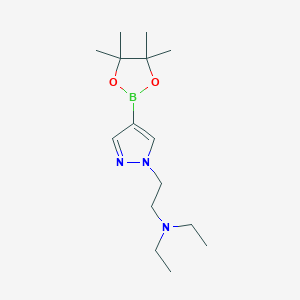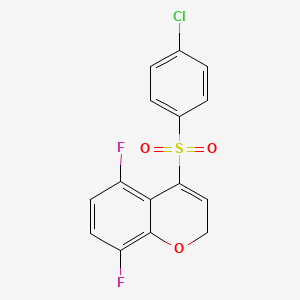
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Vue d'ensemble
Description
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene (4-CPS-DFC) is a synthetic organic compound that has been used in various scientific research applications due to its unique properties. 4-CPS-DFC is a chromene derivative that has a range of chemical and biological properties, which make it a useful tool for laboratory experiments. It is a highly reactive compound that can be used in a variety of synthetic reactions, and its chemical and biological properties make it a valuable tool for research into new drugs and materials.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been evaluated for its antimicrobial activity . Studies suggest that derivatives of this compound exhibit activity against Gram-positive bacterial strains . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal Applications
Derivatives of “4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene” have shown promising results against fungal strains like C. albicans . This opens up possibilities for new antifungal treatments, which are needed to combat fungal infections that are becoming increasingly resistant to existing medications.
Toxicity Studies
The toxicity of these compounds has been assessed using aquatic crustacean Daphnia magna . Understanding the toxicity is essential for determining the safety profile of potential new drugs derived from this compound.
In Silico Analysis
In silico studies have been performed to predict the potential mechanism of action and toxicity of these compounds . Such computational analyses are vital for guiding further experimental research and reducing the need for extensive in vivo testing.
Synthesis of Polysulfone Plastics
The compound serves as a precursor in the synthesis of polysulfone plastics . These plastics are known for their rigidity and temperature resistance, finding applications in various industries, including automotive and plumbing.
Development of Antibiofilm Agents
Research indicates that derivatives of this compound could be effective as antibiofilm agents . Biofilms are a major challenge in medical and industrial contexts, and new agents that can prevent or disrupt biofilms are of significant interest.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5,8-difluoro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2O3S/c16-9-1-3-10(4-2-9)22(19,20)13-7-8-21-15-12(18)6-5-11(17)14(13)15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRGEIMQJYSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=C(C=CC(=C2O1)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729006 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene | |
CAS RN |
944950-71-4 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)
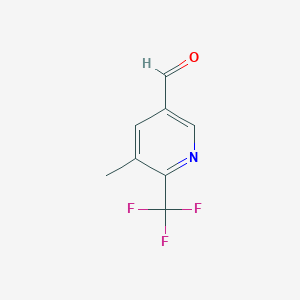

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)
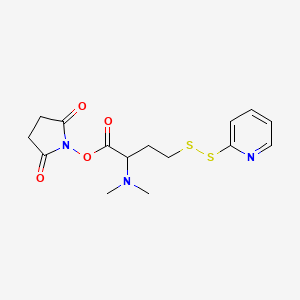
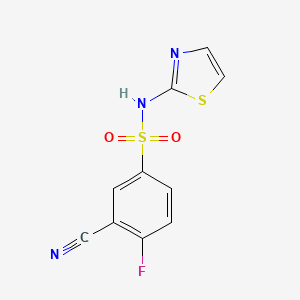
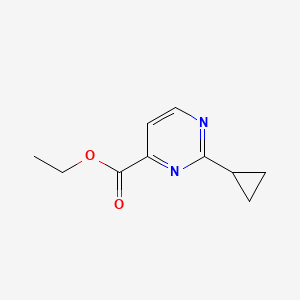
![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
